RS 102895 hydrochloride is a small molecule that acts as an antagonist for chemokine receptors, particularly Chemokine (C-C motif) receptor 2 (CCR2) [, , ].
Studies have shown that RS 102895 hydrochloride inhibits CCR2 with an IC50 (half maximal inhibitory concentration) value in the nanomolar range (around 0.36 µM) [, ]. This indicates high potency in blocking the activity of CCR2. Additionally, it displays some selectivity for CCR2 compared to the closely related CCR1 receptor, with an IC50 value of 17.8 µM for CCR1 [, ].
Here, IC50 refers to the concentration of a substance that inhibits a specific biological process by half. A lower IC50 value indicates a higher potency of the compound.
CCR2 is a G protein-coupled receptor (GPCR) involved in the migration and activation of immune cells, particularly monocytes and macrophages []. By binding to CCR2, RS 102895 hydrochloride prevents chemokines, such as Monocyte chemoattractant protein 1 (MCP-1), from activating the receptor [, ]. This inhibition can potentially modulate immune responses.
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is a complex organic compound characterized by its unique spiro structure, which combines a benzoxazine and piperidine moiety. This compound is primarily recognized as a small molecule antagonist of the C-C motif chemokine receptor 2 (CCR2), making it significant in the study of inflammatory responses and immune system modulation. It exhibits a high affinity for the β subunit of CCR2, leading to the inhibition of CCR2 signaling pathways and a reduction in monocyte recruitment to sites of inflammation .
RS 102895 hydrochloride acts as a competitive antagonist at the CCR2 chemokine receptor []. Chemokines are small signaling molecules that direct the migration of immune cells. By binding to CCR2, RS 102895 hydrochloride prevents chemokines from activating the receptor, thereby inhibiting the recruitment of immune cells to specific sites in the body []. This mechanism has been implicated in various inflammatory diseases.
Information regarding the specific toxicity and hazards of RS 102895 hydrochloride is limited. As with any research chemical, it should be handled with care following standard laboratory safety protocols. It is likely to be irritating and potentially harmful if ingested or inhaled.
The chemical behavior of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride includes several notable reactions:
The biological activity of this compound is primarily linked to its role as a CCR2 antagonist. Research indicates that it can significantly affect immune responses by:
The synthesis of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride generally involves multiple steps of organic synthesis. The detailed process includes:
This compound has several applications across various fields:
Interaction studies involving 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride have demonstrated its capacity to interfere with various signaling pathways associated with CCR2. These studies often focus on:
Several compounds share structural or functional similarities with 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| RS 102895 | C21H22ClF3N2O2 | Another CCR2 antagonist with similar binding properties but different pharmacological profiles. |
| 1'-[2-(4-chlorophenyl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | C20H21ClN2O2 | Shares the spiro structure but differs in halogen substitution patterns. |
| 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | C21H21F3N2O2 | Similar structure but variations in the benzoxazine component affecting biological activity. |
These compounds highlight the uniqueness of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride due to its specific receptor affinity and biological effects that may differ significantly from those of structurally similar compounds .
The retrosynthetic analysis of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride reveals multiple strategic disconnection points that enable diverse synthetic approaches. The molecular architecture presents five key disconnection strategies, each offering distinct advantages for synthetic planning [1] [2] [3].
C-N Bond Cleavage (Mannich Bridge): The primary disconnection involves cleavage of the Mannich bridge connecting the benzoxazine nitrogen to the trifluoromethyl-substituted phenethyl chain. This strategy provides access to aminomethylphenol intermediates and phenyl/alkyl electrophiles, enabling various N-substitution patterns through established Mannich condensation methodologies [4] [5] [6].
C-O Bond Cleavage (Oxazine Ring): Alternative disconnection of the oxazine ring C-O bond reveals phenol and imine/iminium precursors. This approach offers superior control of oxazine ring formation and allows implementation of ring-closure methodologies under controlled conditions [7] [8] [9].
Spiro Junction Disconnection: The spirocyclic architecture can be deconstructed through disconnection at the quaternary spiro center, separating the benzoxazine core from the piperidine ring system. This modular approach facilitates independent synthesis and optimization of each component before spiro assembly [10] [11] [12].
Trifluoromethyl Aryl Disconnection: Late-stage introduction of the trifluoromethyl group through disconnection of the CF3-arylethyl chain enables utilization of established trifluoromethylation protocols on simpler benzoxazine precursors [13] [14] [15].
Hydrochloride Salt Disconnection: The final disconnection involves formation of the hydrochloride salt from the free base, providing improved stability and solubility characteristics through standard salt formation protocols [17] [9].
The retrosynthetic analysis demonstrates that multiple convergent and linear synthetic strategies are viable, with the choice of disconnection pattern determining the complexity and efficiency of the overall synthetic route.
The Mannich condensation represents the most established and versatile methodology for constructing benzoxazine frameworks. This three-component reaction between phenolic compounds, primary amines, and formaldehyde sources provides access to diverse benzoxazine architectures under operationally simple conditions [4] [5] [6].
Classical Mannich Methodology: The traditional approach employs 2-hydroxybenzaldehyde derivatives, primary aliphatic amines, and formaldehyde or paraformaldehyde under thermal conditions (80-120°C) in solvent or solvent-free media. This methodology consistently delivers products in 60-85% yields with excellent functional group tolerance [18] [19] [20].
Modified Mannich Protocols: Enhanced protocols utilizing substituted phenols and aromatic amines require elevated temperatures (100-160°C) in polar solvents to achieve optimal conversions. These conditions accommodate sterically demanding substrates and heteroaromatic components, though yields typically range from 55-80% [7] [21] [22].
One-Pot Synthesis Strategies: Recent developments in one-pot Mannich condensations enable direct formation of complex benzoxazine structures without isolation of intermediates. These protocols employ high-boiling nonpolar solvents and extended reaction times (110-150°C, 4-12 hours) to achieve complete conversion of challenging substrate combinations [4] [5] [20].
Microwave-Assisted Mannich Condensations: Microwave irradiation accelerates Mannich condensations dramatically, reducing reaction times from hours to minutes while maintaining high yields. This approach proves particularly effective for synthesis of bio-based benzoxazines using renewable feedstocks under environmentally benign conditions [23] [24].
The mechanism proceeds through initial imine formation between the amine and formaldehyde, followed by nucleophilic attack of the phenol at the ortho position to the hydroxyl group, and subsequent cyclization to form the oxazine ring [8] [6]. The reaction tolerates diverse functional groups and enables access to both mono- and difunctional benzoxazine architectures.
The construction of spirocyclic frameworks requires specialized methodologies that enable efficient formation of quaternary carbon centers while maintaining control over stereochemistry and regioselectivity [11] [12] [25].
Intramolecular Cyclization Approaches: Thermal cyclization of appropriately substituted precursors under acidic conditions (100-180°C, 4-12 hours) provides moderate to good selectivity for spiro center formation. This approach requires careful substrate design to ensure favorable conformational arrangements for ring closure [26] [27].
Transition Metal Catalyzed Methods: Palladium and copper-catalyzed spiro cyclizations proceed under milder conditions (80-120°C, 2-8 hours) with excellent selectivity. These methods tolerate diverse functional groups and enable construction of complex spirocyclic architectures through oxidative addition and reductive elimination mechanisms [28] [29] [30].
Radical Cascade Reactions: Radical-mediated spiro formation utilizes visible light photocatalysis or chemical radical initiators to generate reactive intermediates that undergo intramolecular cyclization. These reactions proceed at ambient to moderate temperatures (25-60°C) with good selectivity and broad functional group tolerance [11] [14] [15].
Lewis Acid Promoted Cyclizations: Strong Lewis acids such as boron trifluoride etherate or aluminum chloride promote spiro cyclization through electrophilic activation of key intermediates. These conditions (0-80°C, 2-24 hours) provide good to excellent selectivity with careful optimization of acid loading and reaction parameters [31] [32] [33].
Photocatalytic Spiro Formation: Visible light-mediated photocatalysis enables spiro center construction under exceptionally mild conditions (25-50°C, 6-24 hours) using organic or metal-based photocatalysts. This approach demonstrates excellent functional group compatibility and enables construction of complex architectures [34] [14] [15].
The incorporation of trifluoromethyl groups into benzoxazine frameworks requires specialized reagents and reaction conditions due to the unique electronic and steric properties of the CF3 moiety [13] [14] [15].
Nucleophilic Trifluoromethylation: Nucleophilic CF3 sources such as trifluoromethyltrimethylsilane (CF3SiMe3) or trifluoromethylide anions enable introduction of CF3 groups into electron-poor aromatic systems. These reactions require fluoride activation (50-100°C) and typically provide yields of 50-80% with good functional group tolerance [13] [35].
Electrophilic Trifluoromethylation: Electrophilic reagents including trifluoromethyl iodide and Togni reagents facilitate CF3 introduction into electron-rich aromatic systems under oxidative conditions (0-80°C). These methods demonstrate excellent yields (60-85%) and broad substrate scope [13] [36] [37].
Radical Trifluoromethylation: Trifluoromethyl radicals generated from CF3SO2Na or related sources under photocatalytic conditions enable mild CF3 incorporation into alkenes and heteroaromatic systems. Visible light-mediated protocols (room temperature to 60°C) provide excellent yields (65-90%) with minimal side reactions [38] [14] [15].
Cross-Coupling Approaches: Palladium-catalyzed cross-coupling reactions between CF3-substituted aryl halides and organometallic reagents provide reliable access to trifluoromethylated products under standard coupling conditions (80-150°C). These methods demonstrate excellent yields (70-95%) and predictable regioselectivity [35] [36].
Late-Stage Trifluoromethylation: Photocatalytic late-stage CF3 introduction using trifluoromethyl sulfinates enables incorporation of CF3 groups into complex molecular architectures without protecting group manipulations. These mild conditions (room temperature to 80°C) provide good yields (55-85%) with excellent functional group compatibility [14] [15].
The formation of hydrochloride salts represents a critical step in pharmaceutical development, providing enhanced stability, solubility, and bioavailability characteristics compared to free bases [17] [39].
Direct HCl Addition: Treatment of benzoxazine free bases with aqueous hydrochloric acid (room temperature to 50°C, 1-4 hours) provides a straightforward route to hydrochloride salts. This method demonstrates good yields (85-95%) but may introduce water content that affects product stability [40].
HCl Gas Bubbling: Anhydrous hydrogen chloride gas bubbling through solutions of free bases in aprotic solvents (0-25°C) ensures formation of anhydrous hydrochloride salts with excellent purity (90-98% yields). This method requires specialized gas handling equipment but provides superior product quality [17] [9].
In Situ HCl Generation: Generation of hydrogen chloride in situ using chlorotrimethylsilane and methanol (room temperature, 2-6 hours) provides controlled release of HCl under mild conditions. This approach minimizes handling of corrosive gases while maintaining good yields (80-92%) [41] [42].
Solid-Phase Salt Formation: Crystallization of hydrochloride salts from ethereal solutions provides high-purity crystalline products (88-96% yields) with excellent handling characteristics. This method requires careful control of solvent drying and crystallization conditions [17] [39].
Solution-Phase Crystallization: Controlled pH adjustment in aqueous or mixed solvent systems enables precise stoichiometric control of salt formation. This approach provides good yields (82-94%) with controlled hydration states and reproducible crystal forms [42] [9].
The selection of salt formation methodology depends on specific requirements for product purity, crystalline form, stability, and intended application. Pharmaceutical applications typically favor anhydrous crystalline forms obtained through controlled crystallization processes.
Temperature control represents the most critical parameter in benzoxazine synthesis optimization, directly affecting reaction rate, selectivity, and product quality [43] [44] [45]. The polymerization temperature typically ranges from 150-280°C for most benzoxazine systems, with onset temperatures varying significantly based on molecular structure and substituent effects [46] [47].
Temperature Effects on Reaction Kinetics: Elevated temperatures accelerate ring-opening polymerization rates exponentially, following Arrhenius behavior with activation energies typically ranging from 70-120 kJ/mol [44] [48]. However, excessive temperatures promote competing side reactions including thermal decomposition and uncontrolled oligomerization [43] [49].
Pressure Dependencies: High-pressure conditions (1-10 atmospheres) influence both reaction kinetics and polymer microstructure formation. Studies demonstrate that elevated pressure increases hydrogen bonding content in polybenzoxazines while decreasing crosslinking density, resulting in modified thermal properties [48].
Atmospheric Control: Inert atmosphere conditions prevent oxidative degradation during high-temperature synthesis while enabling controlled radical processes when required. Air-sensitive intermediates and photocatalytic reactions require carefully controlled atmospheric conditions to maintain reaction selectivity [46] [47].
Reaction Time Optimization: Extended reaction times improve conversion up to an optimal point, beyond which product degradation and over-polymerization become significant. Time-temperature relationships must be carefully balanced to achieve maximum yield while minimizing side product formation [46] [45].
Catalyst selection profoundly influences both reaction efficiency and product selectivity in benzoxazine synthesis [31] [32] [33]. The choice between Lewis acids, Brønsted acids, metal complexes, organocatalysts, and photocatalysts depends on specific synthetic requirements and substrate compatibility.
Lewis Acid Catalysts: Strong Lewis acids including BF3·OEt2, AlCl3, and ZnCl2 demonstrate high reactivity across broad substrate ranges but require careful loading optimization (5-20 mol%) to prevent over-activation and side reactions [31] [44]. These catalysts operate through electrophilic activation mechanisms and provide excellent rate enhancement [32].
Brønsted Acid Systems: Trifluoromethanesulfonic acid, para-toluenesulfonic acid, and hydrochloric acid enable simple and cost-effective catalysis at low loadings (1-10 mol%). These systems operate through protonation and activation mechanisms, offering straightforward reaction workup procedures [9] [50].
Metal Complex Catalysts: Palladium and copper complexes provide selective catalysis under mild conditions (2-15 mol% loading) with excellent functional group tolerance. These systems enable oxidative addition mechanisms and demonstrate particular utility in cross-coupling applications [28] [30].
Organocatalytic Systems: Proline derivatives and thiourea-based catalysts offer environmentally benign catalysis through hydrogen bonding mechanisms. Higher loadings (10-30 mol%) are typically required, but these systems avoid metal contamination issues [6] [51].
Photocatalytic Approaches: Ruthenium and iridium-based photocatalysts enable mild reaction conditions through single electron transfer mechanisms at low loadings (1-5 mol%). These systems demonstrate excellent functional group tolerance and enable reactions under ambient conditions [34] [14].
Solvent selection dramatically influences reaction pathway, product selectivity, and environmental impact in benzoxazine synthesis [45] [49] [52]. The choice between polar and non-polar solvents affects both solubility and reaction mechanism.
Non-Polar Solvent Systems: Toluene, xylene, and hexane provide excellent selectivity for many benzoxazine syntheses while enabling straightforward product isolation. These solvents typically require elevated temperatures (80-140°C) and demonstrate moderate reaction rates with high product purity [18] [45].
Polar Aprotic Solvents: Dimethylformamide, dimethyl sulfoxide, and acetonitrile accelerate reaction rates significantly while enabling lower reaction temperatures (60-120°C). However, these solvents may complicate product purification and raise environmental concerns [45] [52].
Polar Protic Solvents: Ethanol, methanol, and water offer environmentally benign reaction media with variable reaction rates depending on substrate solubility. These solvents enable green chemistry approaches but may require careful pH control [53] [23].
Ionic Liquid Media: Imidazolium-based ionic liquids provide unique reaction environments with high thermal stability and negligible vapor pressure. These media enable rapid reactions (80-150°C) with excellent product quality and recyclability [52].
Solvent-Free Conditions: Neat reaction conditions eliminate solvent waste while providing rapid reaction rates through enhanced reagent concentrations. These conditions typically require elevated temperatures (100-180°C) but offer superior environmental profiles [18] [20].
The interplay between temperature and pressure represents a critical aspect of benzoxazine synthesis optimization, particularly for industrial applications requiring precise control over product properties [48].
Temperature-Pressure Relationships: Elevated pressure shifts reaction equilibria while modifying activation energies for competing pathways. High-pressure synthesis (5-10 atmospheres) typically increases hydrogen bonding content while decreasing crosslinking density in polybenzoxazine products [48].
Heat Transfer Limitations: Large-scale synthesis faces significant heat transfer challenges that require specialized reactor design and process optimization. Enhanced heat exchange surfaces and improved mixing systems become essential for maintaining temperature uniformity [41].
Pressure Management Systems: Industrial synthesis requires sophisticated pressure relief and monitoring systems to ensure safe operation. Pressure-dependent reaction studies enable optimization of reaction conditions while maintaining safety margins.
Scale-Up Considerations: Laboratory temperature control systems translate poorly to industrial scales, necessitating comprehensive heat and mass balance calculations. Process intensification methods and continuous flow reactors offer superior temperature control compared to batch systems [41] [20].
Catalyst-free synthesis represents an environmentally benign approach that eliminates metal contamination while simplifying reaction workup procedures [23]. These methodologies rely on thermal activation and substrate reactivity to achieve efficient benzoxazine formation.
Thermal Activation Strategies: Direct thermal activation (120-180°C, 2-8 hours) enables benzoxazine formation without external catalysts through substrate-driven mechanisms. This approach demonstrates particular effectiveness with electron-rich phenolic substrates and nucleophilic amines [45].
Self-Catalytic Systems: Hydroxyl-terminated substrates act as internal catalysts, reducing required reaction temperatures and improving reaction efficiency. These systems demonstrate autocatalytic behavior with activation energies typically 20-40 kJ/mol lower than non-catalyzed reactions [32] [19].
Mechanochemical Activation: Ball-milling techniques enable solvent-free benzoxazine synthesis through mechanical energy input. These methods operate at or near ambient temperature (room temperature to 80°C, 0.5-4 hours) while eliminating solvent waste completely [51].
Microwave-Mediated Synthesis: Microwave irradiation provides rapid, uniform heating that enables catalyst-free benzoxazine formation in dramatically reduced reaction times (5-30 minutes). This approach offers excellent energy efficiency and scalability [23] [24].
Photocatalytic benzoxazine synthesis harnesses renewable solar energy while operating under exceptionally mild conditions that preserve functional group integrity [34] [14] [15].
Organic Photocatalyst Systems: 9,10-Phenanthrenedione and related quinone photocatalysts enable transition-metal-free benzoxazine synthesis under visible light irradiation. These systems demonstrate excellent functional group tolerance while operating in environmentally benign solvents [38] [15].
Metal-Organic Framework Catalysts: Titanium-based MOFs such as MIL-125(Ti) provide heterogeneous photocatalysis with easy catalyst recovery and recycling. Amine functionalization and silver doping enhance visible light absorption and catalytic performance [34].
Ruthenium and Iridium Complexes: Traditional metal-based photocatalysts enable mild reaction conditions (room temperature to 60°C, 6-24 hours) with excellent yields and selectivity. Low catalyst loadings (1-5 mol%) minimize environmental impact while maintaining high efficiency [14].
LED-Based Reaction Systems: Light-emitting diode technology enables precise wavelength control and energy-efficient photocatalysis. Blue LEDs (420-480 nm) prove particularly effective for most benzoxazine photocatalytic systems [14].
Aqueous reaction media represent the ultimate green solvent, offering complete environmental compatibility while enabling unique reaction pathways [53].
Water-Catalyzed Mechanisms: Water acts as both solvent and catalyst in benzoxazine synthesis, facilitating proton transfer processes and hydrogen bonding interactions. These reactions typically proceed at moderate temperatures (80-120°C, 1-6 hours) with excellent selectivity [53].
Aqueous Phase Synthesis: Direct synthesis in water requires careful substrate design to ensure adequate solubility while maintaining reaction efficiency. Hydrophilic substituents and surfactant additives enable effective aqueous phase reactions.
Water-Soluble Benzoxazine Systems: Novel water-soluble benzoxazine monomers with carbohydrate functionality demonstrate that complex architectures can be synthesized entirely in aqueous media. These systems offer potential for bio-based applications while maintaining high performance characteristics.
Hydrogel Formation: Water-mediated benzoxazine polymerization enables direct hydrogel formation for electrolyte applications. Sodiation of phenolic hydroxyl groups provides ionic conductivity while maintaining structural integrity.
Industrial-scale benzoxazine synthesis presents unique challenges that require specialized equipment design and process optimization strategies [41] [20]. The transition from laboratory to manufacturing scales involves complex engineering considerations that directly impact product quality and economic viability.
Heat Transfer Engineering: Large-scale reactors face significant heat transfer limitations due to reduced surface-area-to-volume ratios. Enhanced heat exchange surfaces, including internal coils and external jackets, become essential for maintaining temperature uniformity during exothermic benzoxazine formation reactions [41].
Mass Transfer Optimization: Industrial reactors require sophisticated mixing systems to overcome concentration gradients and ensure homogeneous reaction conditions. Multiple injection points and improved impeller designs enable effective mixing of viscous benzoxazine precursors and products [20].
Continuous Flow Processing: Continuous high-shear reactors (CHSR) demonstrate throughput improvements of 6-40 times compared to traditional batch reactors while maintaining superior product quality. These systems eliminate post-processing purification requirements through optimized reaction conditions [20].
Process Intensification: Microreactor technology enables precise control over reaction parameters while reducing equipment footprint and improving safety. These systems demonstrate particular effectiveness for exothermic benzoxazine syntheses requiring rapid heat removal [7] [9].
Quality Control Systems: In-line analytical techniques including real-time FTIR and NMR monitoring enable continuous quality assessment during industrial synthesis. These systems ensure consistent product specifications while minimizing batch-to-batch variability [20] [9].
Economic Optimization: Raw material cost optimization through process integration and waste minimization strategies significantly impacts manufacturing economics. Solvent recycling systems and catalyst recovery protocols enhance overall process sustainability [41].
Safety and Environmental Compliance: Industrial benzoxazine synthesis requires comprehensive safety systems including automated interlocks, pressure relief systems, and specialized ventilation. Environmental compliance necessitates careful management of volatile organic compounds and waste streams.